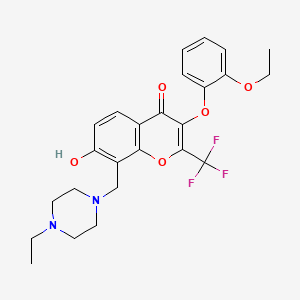

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a chromen-4-one derivative characterized by a substituted coumarin-like scaffold. Its structure includes a 3-(2-ethoxyphenoxy) group, an 8-((4-ethylpiperazin-1-yl)methyl) side chain, a 7-hydroxy substituent, and a 2-trifluoromethyl group. Chromen-4-one derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties . The compound’s structural complexity allows for diverse interactions with biological targets, particularly due to the trifluoromethyl group (enhancing metabolic stability) and the ethylpiperazinyl moiety (modulating solubility and receptor binding) .

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N2O5/c1-3-29-11-13-30(14-12-29)15-17-18(31)10-9-16-21(32)23(24(25(26,27)28)35-22(16)17)34-20-8-6-5-7-19(20)33-4-2/h5-10,31H,3-4,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLGBZMFXQKYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4OCC)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the chromenone core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone.

Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromenone core with 2-ethoxyphenol under basic conditions.

Attachment of the piperazine moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, often using a suitable alkylating agent.

Final functionalization: The trifluoromethyl group is introduced using a trifluoromethylating reagent, and the hydroxyl group is typically introduced through selective oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chromenone core can be reduced to form a dihydro derivative.

Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the ethoxy group could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Position 3 Substituent Variations

The 3-position substituent significantly influences electronic properties and steric interactions. Key analogs include:

Key Findings :

- The 2-ethoxyphenoxy group (target compound) balances lipophilicity and hydrogen-bonding capacity, whereas 2-chlorophenoxy (higher Cl electronegativity) may enhance target binding but reduce solubility .

Piperazinyl Substituent Variations

The 8-((piperazin-1-yl)methyl) group modulates solubility and pharmacokinetics. Notable variants:

Key Findings :

- 4-Ethylpiperazinyl (target) offers a balance between lipophilicity and solubility, while 4-methylpiperazinyl () may improve membrane permeability due to reduced steric bulk .

- Diethylaminomethyl () replaces the piperazine ring with a simpler amine, which may reduce target specificity due to decreased conformational rigidity .

Core Structure Variations

Modifications to the chromenone core alter ring strain and electronic properties:

Key Findings :

Biological Activity

The compound 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one , often referred to in research as a derivative of flavonoids, is gaining attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The molecular formula of the compound is with a molecular weight of approximately 492.495 g/mol. The compound features several functional groups that may contribute to its biological activity, including a trifluoromethyl group and an ethoxyphenoxy moiety.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 492.495 g/mol |

| LogP (XLogP3) | 4.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 4 |

The compound's biological activities can be attributed to its interaction with various cellular pathways:

- Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.

- Anticancer Properties : The structural similarity to known anticancer agents indicates potential activity against various cancer cell lines, possibly through modulation of signaling pathways such as apoptosis and cell cycle regulation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against certain cancer cell lines, including breast and prostate cancer cells.

- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases.

Study 1: Anticancer Activity

A recent study investigated the anticancer properties of the compound against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating effective cytotoxicity.

Study 2: Anti-inflammatory Effects

In another study focused on inflammatory models, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound could be used to treat inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.